molecular formula C21H22N4O B2879589 3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one CAS No. 2309591-05-5

3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one

Cat. No. B2879589
CAS RN: 2309591-05-5
M. Wt: 346.434
InChI Key: ZMWMWCJLEMABDS-UHFFFAOYSA-N
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Description

The compound “3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to have promising anticancer properties . They are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms . This structure allows the compound to form hydrogen bonds with different targets, improving its pharmacokinetics, pharmacological, and toxicological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction results in the formation of 1,2,4-triazole derivatives .

Safety and Hazards

The safety of “3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one” and similar compounds was evaluated on MRC-5 as a normal cell line. It was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

3,3-diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-14-17(15-24)16-25-12-11-22-23-25)13-20(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,20H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWMWCJLEMABDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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